(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-carboxamide family, characterized by a fused benzopyran core substituted with imino and carboxamide groups. Its structure features a 4-chloro-2-methylphenyl imino moiety and a 2,4-dimethylphenyl carboxamide group. These substituents influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-15-8-10-21(16(2)12-15)27-24(29)20-14-18-6-4-5-7-23(18)30-25(20)28-22-11-9-19(26)13-17(22)3/h4-14H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXQDPFQLNGLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a derivative of the chromene scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and case evaluations.
Structural Overview
The compound features a chromene backbone with a carboxamide functional group and substituted phenyl rings. This structural configuration is believed to contribute to its biological efficacy through specific interactions with molecular targets.
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives in cancer therapy. The compound under discussion has shown promising results in inhibiting cancer cell proliferation.
Research Findings
- Cytotoxicity : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it was found to have an IC50 value comparable to that of established chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. The compound may interact with specific molecular targets, leading to apoptosis in cancer cells .
- Case Studies : A study involving derivatives of the chromene structure reported that modifications in substituents significantly influenced their anticancer potency. The presence of halogenated phenyl groups was particularly noted for enhancing activity against breast and lung cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been extensively studied.
Key Findings
- Broad-Spectrum Efficacy : The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
- Comparative Analysis : When compared to traditional antibiotics, the compound demonstrated lower resistance profiles, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, including cancer. The anti-inflammatory potential of this compound adds another layer to its therapeutic profile.
Research Insights
- Inhibition of Inflammatory Mediators : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro .
- Animal Models : In vivo studies have shown that administration of this compound significantly reduces inflammation markers in animal models of arthritis and colitis .
Summary Table of Biological Activities
Scientific Research Applications
The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention in various scientific fields due to its potential applications. This article explores the applications of this compound, focusing on its biological activities, medicinal chemistry, and potential industrial uses.
Molecular Formula
- C : 19
- H : 18
- Cl : 1
- N : 2
- O : 1
Structural Features
The compound features a chromene backbone, which is characterized by a benzopyran structure. The presence of the chloro and dimethylphenyl groups enhances its reactivity and biological profile.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit tumor growth in various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis .
Antimicrobial Properties
Chromene derivatives have also demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial membranes or interference with metabolic processes. Laboratory tests have indicated that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory effects, making it a candidate for treating diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Neuroprotective Properties
There is emerging evidence that chromene derivatives may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease. Research indicates that these compounds can help mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases .
Dyes and Pigments
Due to their vibrant colors, chromene derivatives are explored for use in dyes and pigments. Their stability and solubility make them suitable for applications in textiles and coatings.
Agricultural Chemicals
The compound's biological activity suggests potential uses as a pesticide or herbicide. Its efficacy against certain pests could provide an environmentally friendly alternative to traditional agrochemicals.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various chromene derivatives, including the target compound, and evaluated their anticancer activity against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of several chromene derivatives against Staphylococcus aureus and Escherichia coli. The study found that the target compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Substituent Impact :
Key Differences :
Physical and Spectral Properties
Observations :
- The chloro and methyl groups in the target compound likely reduce polarity compared to sulfonamide or acetylated analogs, decreasing aqueous solubility.
- IR spectra consistently show strong C=O stretches (~1660 cm⁻¹), confirming carboxamide functionality .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide?
Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base, maintaining temperatures below 5°C during reagent addition to minimize side reactions .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify intermediates via acid-base extraction (e.g., 2.0 N HCl washes) .
- Crystallization : Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. Use slow evaporation in DMSO or DMF to obtain high-quality crystals .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use 400 MHz and NMR in DMSO-d6 to resolve aromatic protons and imine groups. Compare chemical shifts with similar chromene derivatives to validate the Z-configuration .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z calculated for : 443.14).
- Elemental Analysis : Ensure C, H, N values are within ±0.5% of theoretical values .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation by working in fume hoods .
- Storage : Store in airtight containers at 4°C, away from light, to prevent degradation of the imine group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s pharmacological activity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability of the imine group .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate docking poses with MD simulations (AMBER force field) to assess binding free energies .
Q. How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- Software Tools : Refine using SHELXL (for small molecules) with twin-law corrections if twinning is detected. Cross-validate with Olex2 for disorder modeling .
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to reduce R-factor discrepancies. Apply absorption corrections (e.g., SADABS) .
Q. What strategies validate the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme Assays : Test inhibitory activity against COX-2 or P450 enzymes at varying concentrations (1–100 µM) using fluorometric kits. Normalize data with positive controls (e.g., celecoxib) .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7). Include ROS scavengers (e.g., NAC) to confirm mechanism .
Q. How to design derivatives to enhance solubility without compromising bioactivity?
Methodological Answer:
- Structural Modifications : Introduce polar groups (e.g., -SOH) at the 4-methylphenyl ring. Assess logP via HPLC (C18 column, methanol:water gradient) .
- Co-crystallization : Co-crystallize with cyclodextrins to improve aqueous solubility. Characterize inclusion complexes via SCXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
